N-{3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}acetamide
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Overview
Description
N-(3-((4-ME-PH)SULFONYL)-1-(2-PH-ET)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrroloquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-ME-PH)SULFONYL)-1-(2-PH-ET)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrroloquinoxaline core, followed by the introduction of the sulfonyl and acetamide groups. Common reagents used in these steps include sulfonyl chlorides, amines, and acetic anhydride. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-ME-PH)SULFONYL)-1-(2-PH-ET)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-((4-ME-PH)SULFONYL)-1-(2-PH-ET)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrroloquinoxaline Derivatives: These compounds share the core structure but differ in their functional groups.
Sulfonylated Compounds: These have similar sulfonyl groups but different core structures.
Acetamide Derivatives: These compounds contain the acetamide group but vary in their other functional groups.
Uniqueness
N-(3-((4-ME-PH)SULFONYL)-1-(2-PH-ET)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H24N4O3S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)sulfonyl-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C27H24N4O3S/c1-18-12-14-21(15-13-18)35(33,34)25-24-26(30-23-11-7-6-10-22(23)29-24)31(27(25)28-19(2)32)17-16-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3,(H,28,32) |
InChI Key |
RDRQDARFVNLKFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCC5=CC=CC=C5)NC(=O)C |
Origin of Product |
United States |
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